

# A Comparative Analysis of the Pharmacokinetic Profiles of NYX-2925 and Its Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the novel N-methyl-D-aspartate (NMDA) receptor modulator, **NYX-2925**, and its primary analog, rapastinel (GLYX-13). The information presented is collated from preclinical and clinical studies to support further research and development in the field of neurological and psychiatric disorders.

#### **Executive Summary**

NYX-2925, a novel, orally active small molecule, and its predecessor, the tetrapeptide rapastinel, both modulate NMDA receptor function, a key target in central nervous system disorders. While both compounds have shown promise in preclinical and early clinical settings, their pharmacokinetic profiles differ significantly, impacting their potential therapeutic applications. NYX-2925 demonstrates improved oral bioavailability and a longer half-life compared to the intravenously administered rapastinel, which exhibits a very short duration in plasma. This guide will delve into the quantitative pharmacokinetic parameters, the experimental designs used to obtain this data, and the underlying signaling pathways.

#### Pharmacokinetic Profiles: NYX-2925 vs. Rapastinel

The following tables summarize the key pharmacokinetic parameters of **NYX-2925** and rapastinel from both preclinical and human studies.

#### **Preclinical Pharmacokinetic Parameters in Rats**



Parameter	NYX-2925 (1 mg/kg, p.o.)	Rapastinel (10 mg/kg and 30 mg/kg, s.c.)
Administration Route	Oral (p.o.)	Subcutaneous (s.c.)
Plasma Cmax	706 nM[1]	Not explicitly stated in provided abstracts
Plasma Tmax	1 hour[1]	~20 minutes (in brain extracellular fluid)[2]
Plasma Half-life (t½)	6.8 hours[1]	~20 minutes (in brain extracellular fluid)[2]
CSF Cmax	44 nM[1]	30 nM (at 10 mg/kg) to 100 nM (at 30 mg/kg) (in brain)[2]
CSF Tmax	1 hour[1]	Not explicitly stated
CSF Half-life (t½)	1.2 hours[1]	Not explicitly stated
Oral Bioavailability	56%[1]	Not orally active[3]

#### **Human Pharmacokinetic Parameters**



Parameter	NYX-2925 (Single Ascending Doses: 50-1200 mg)	Rapastinel (Single Intravenous Doses)
Administration Route	Oral	Intravenous
Plasma Cmax	Dose-proportional increases[4]	5.2 to 182 μg/mL[5]
Plasma Tmax	1.0 - 1.5 hours[4]	Not applicable (intravenous)
Plasma Half-life (t½)	Declined in a roughly monophasic manner over 24 hours[4]	4.7 - 14 minutes[5]
AUC	Dose-proportional increases[4]	32 to 4030 μg·min/mL[5]
CSF Penetration	Maximum CSF concentrations ~6-9% of maximum plasma concentrations[4][6]	Readily crosses the blood- brain barrier[7]
Excretion	Predominantly renal, with ~60-70% of the dose excreted unchanged in urine[4]	Not detailed in provided abstracts

## **Experimental Protocols**

## First-in-Human, Randomized, Double-blind, Placebo-Controlled Study of NYX-2925[4][6]

This study aimed to evaluate the safety, tolerability, and pharmacokinetics of **NYX-2925** in healthy adult volunteers.

- Study Design: A single-center, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.
- Participants: 84 healthy adult volunteers.
- Dosing:
  - Single ascending doses ranging from 50 mg to 1200 mg.



- Multiple ascending doses ranging from 150 mg to 900 mg administered once daily for 7 days.
- Pharmacokinetic Sampling: Serial plasma samples were collected at predefined time points
  post-dosing to determine the concentrations of NYX-2925. In specific cohorts, cerebrospinal
  fluid (CSF) samples were also collected to assess blood-brain barrier penetration.
- Analytical Method: Plasma and CSF concentrations of NYX-2925 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated using non-compartmental analysis. Dose proportionality was assessed by linear regression of log-transformed Cmax and AUC values versus log-transformed dose.

## Preclinical Pharmacokinetic Study of NYX-2925 in Rats[1]

This study characterized the pharmacokinetic profile of orally administered NYX-2925 in rats.

- Animal Model: Male Sprague Dawley rats.
- Dosing: A single oral gavage dose of 1 mg/kg NYX-2925 was administered. For bioavailability assessment, intravenous dosing (2 mg/kg) was also performed.
- Sample Collection: Blood and CSF samples were collected at various time points postdosing.
- Analytical Method: Plasma and CSF concentrations of NYX-2925 were quantified using LC/MS/MS.
- Data Analysis: Pharmacokinetic parameters were determined from the plasma and CSF concentration-time profiles. Oral bioavailability was calculated as the ratio of the dosenormalized AUC following oral administration to the dose-normalized AUC following intravenous administration.

#### **Pharmacokinetic Studies of Rapastinel**

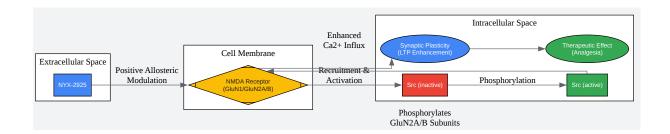


Details on the specific protocols for the human pharmacokinetic studies of rapastinel are less publicly available but generally involve intravenous administration and subsequent plasma concentration measurements over time. Preclinical studies in rats involved subcutaneous administration and measurement of brain extracellular fluid concentrations via microdialysis.[2]

#### **Signaling Pathway and Mechanism of Action**

**NYX-2925** and its analogs are modulators of the N-methyl-D-aspartate receptor (NMDAR), an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[1] Unlike traditional NMDAR antagonists, **NYX-2925** acts as a positive allosteric modulator, enhancing receptor function in a nuanced manner.[8]

The analgesic effects of NYX-2925 in neuropathic pain models appear to be mediated through the restoration of NMDAR-mediated signaling in the medial prefrontal cortex (mPFC).[9] This involves the activation of Src kinase, a non-receptor tyrosine kinase. In a state of chronic pain, Src activation is decreased in the mPFC. NYX-2925 administration has been shown to restore the levels of activated Src and subsequent phosphorylation of the GluN2A and GluN2B subunits of the NMDA receptor.[9][10] This restoration of Src-dependent NMDAR signaling is believed to be a key mechanism underlying the therapeutic effects of NYX-2925.[11]



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Caption: **NYX-2925** signaling pathway in the mPFC.



#### **Other Analogs of NYX-2925**

While rapastinel is the most well-documented analog of **NYX-2925**, other compounds have been developed from the same platform of NMDA receptor modulators by Aptinyx. These include:

- Zelquistinel (AGN-241751): An orally bioavailable, non-peptide analog that, like NYX-2925, is a positive modulator of the NMDA receptor.[12]
- NYX-783: An oral NMDA receptor positive allosteric modulator in development for the treatment of post-traumatic stress disorder (PTSD).[8]
- NYX-458: An oral NMDA receptor positive allosteric modulator being investigated for cognitive impairment associated with Parkinson's disease.[8]

Detailed pharmacokinetic data for these newer analogs are not yet as widely published as for **NYX-2925**.

#### Conclusion

**NYX-2925** represents a significant advancement over its predecessor, rapastinel, primarily due to its improved pharmacokinetic profile, most notably its oral bioavailability and longer half-life. These characteristics make it a more viable candidate for chronic oral dosing in the treatment of conditions like neuropathic pain. The distinct pharmacokinetic properties of these NMDA receptor modulators will be a critical factor in determining their respective clinical utility and therapeutic success. Further research into the pharmacokinetics of newer analogs is warranted to fully understand the potential of this class of compounds.

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